molecular formula C16H21N3O2 B11799180 3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11799180
M. Wt: 287.36 g/mol
InChI Key: YEJVKPPOWXHWML-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(3,5-Dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(4-Methoxy-3,5-dimethylphenyl)-5-(morpholin-4-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy and dimethyl groups on the aromatic ring, along with the piperidinyl group, can confer unique steric and electronic effects, making it distinct from other oxadiazole derivatives.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-(4-methoxy-3,5-dimethylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H21N3O2/c1-10-8-13(9-11(2)14(10)20-3)15-18-16(21-19-15)12-4-6-17-7-5-12/h8-9,12,17H,4-7H2,1-3H3

InChI Key

YEJVKPPOWXHWML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=NOC(=N2)C3CCNCC3

Origin of Product

United States

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